molecular formula C21H15FO B14856271 3-(2-Fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one

3-(2-Fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Cat. No.: B14856271
M. Wt: 302.3 g/mol
InChI Key: WMGMRYZGDXMQBS-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-fluoroacetophenone and 4-phenylbenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts, such as solid-supported bases, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Epoxides or diketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(2-Fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of organic electronic materials due to its conjugated system.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
  • 3-(2-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
  • 3-(2-Methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Uniqueness

3-(2-Fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s lipophilicity, making it more likely to interact with biological membranes and targets.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO/c22-20-9-5-4-8-18(20)14-15-21(23)19-12-10-17(11-13-19)16-6-2-1-3-7-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGMRYZGDXMQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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